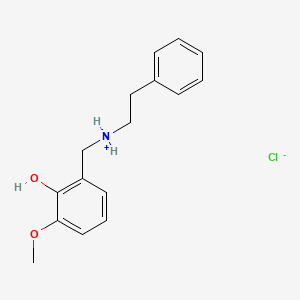

6-Methoxy-alpha-(phenethylamino)-o-cresol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Methoxy-alpha-(phenethylamino)-o-cresol hydrochloride is a synthetic organic compound characterized by a cresol backbone (methylphenol) with a methoxy group at the 6-position, a phenethylamino substituent at the alpha position, and a hydrochloride salt form. Its structure combines aromatic, amine, and phenolic functionalities, making it relevant in pharmaceutical and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-hydroxy-3-methoxyphenyl)methyl-phenethylazanium chloride typically involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with phenethylamine in the presence of hydrochloric acid. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the final product . The reaction conditions generally include:

Solvent: Methanol or ethanol

Temperature: Room temperature to 50°C

Catalyst: Hydrochloric acid

Reaction Time: 1-2 hours

Industrial Production Methods

In an industrial setting, the production of (2-hydroxy-3-methoxyphenyl)methyl-phenethylazanium chloride can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

(2-hydroxy-3-methoxyphenyl)methyl-phenethylazanium chloride undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The imine intermediate can be reduced to form the final amine product.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Quinone derivatives

Reduction: Amine derivatives

Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Medicinal Chemistry Applications

6-Methoxy-alpha-(phenethylamino)-o-cresol hydrochloride has been explored for its effects on various biological pathways, particularly in cancer and fibrotic diseases:

-

Cancer Treatment :

- Mechanism : The compound acts as an alpha-helix mimetic, which can inhibit the TCF4/β-catenin transcriptional pathway, a critical regulator in oncogenesis .

- Case Study : Research indicates that compounds mimicking the secondary structure of biologically active peptides can effectively block pathways associated with colorectal cancer .

- Potential Use : It may serve as a therapeutic agent for cancers linked to aberrant Wnt signaling, including colorectal and fibrotic diseases.

-

Neuropharmacology :

- Mechanism : The compound has been studied for its potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

- Research Findings : Studies suggest that similar compounds can influence dopaminergic and serotonergic systems, which are crucial in treating neurodegenerative diseases .

Data Tables

| Application Area | Mechanism of Action | Potential Conditions Treated |

|---|---|---|

| Cancer Treatment | Inhibition of TCF4/β-catenin pathway | Colorectal cancer, fibrotic diseases |

| Neuropharmacology | Modulation of neurotransmitter systems | Neurodegenerative diseases |

| Alpha-Helix Mimetics | Mimicking biologically active peptides | Various cancers |

Case Studies

- Alpha-Helix Mimetic Structures :

- Pharmaceutical Compositions :

Mechanism of Action

The mechanism of action of (2-hydroxy-3-methoxyphenyl)methyl-phenethylazanium chloride involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can act as an antioxidant by donating electrons to neutralize free radicals. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Methoxy-alpha-(phenethylamino)-o-cresol hydrochloride with structurally or functionally related compounds, based on the available evidence:

Key Research Findings:

- However, this differs from Methoxyacetyl fentanyl hydrochloride, where phenethylamine is linked to opioid activity .

Limitations in Evidence:

No direct pharmacological or thermodynamic data (e.g., solubility, melting point) were found for this compound.

Biological Activity

6-Methoxy-alpha-(phenethylamino)-o-cresol hydrochloride is a synthetic compound that belongs to the class of phenethylamines. This class is known for its psychoactive properties and structural similarities to catecholamines, which are important neurotransmitters in the body. Understanding the biological activity of this compound is crucial for its potential applications in pharmacology and medicine.

Chemical Structure and Properties

The molecular formula of this compound is C11H15ClNO2, with a molecular weight of approximately 229.7 g/mol. The compound features a methoxy group and an amino group on its aromatic ring, contributing to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems. The methoxy and amino groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound's binding affinity to receptors such as:

- Dopamine receptors : Potential modulation of dopaminergic pathways.

- Serotonin receptors : Possible effects on mood regulation.

- Adrenergic receptors : Implications for cardiovascular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Neurotransmitter Modulation :

- The compound has been studied for its potential effects on dopamine and serotonin levels, which may influence mood and cognitive functions.

-

Antioxidant Properties :

- Preliminary studies suggest that it may exhibit antioxidant activities, potentially protecting cells from oxidative stress.

-

Anti-inflammatory Effects :

- There is evidence indicating that this compound may reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the biological effects of compounds related to this compound:

- A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of phenethylamines, highlighting how modifications to the aromatic ring can significantly alter biological activity .

- Another research article investigated the neuroprotective effects of similar compounds in models of neurodegeneration, suggesting that these compounds could be beneficial in treating conditions like Alzheimer's disease .

Comparison of Biological Activities

Synthesis Pathways

| Step | Reaction Type | Conditions |

|---|---|---|

| 1 | Alkylation | Base-catalyzed |

| 2 | N-alkylation | Acidic medium |

| 3 | Hydrochlorination | Reflux with HCl |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 6-Methoxy-alpha-(phenethylamino)-o-cresol hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves chiral intermediates and protective group strategies. For example, phenethylamine derivatives are synthesized via reductive amination using sodium cyanoborohydride, with methoxy groups introduced via alkylation or demethylation of protected intermediates . Purification via column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization (ethanol/water) ensures high purity. Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (>98%) .

Q. How can researchers structurally characterize this compound and validate its identity?

- Methodological Answer :

- Spectroscopy : Use 1H-NMR (400 MHz, DMSO-d6) to identify aromatic protons (δ 6.8–7.2 ppm) and methoxy singlet (δ 3.8 ppm). 13C-NMR confirms carbonyl (δ 170–175 ppm) and quaternary carbons.

- Mass Spectrometry : ESI-MS (positive mode) to observe [M+H]+ peaks. Molecular weight extrapolated from analogs: ~260–280 g/mol .

- X-ray Crystallography : Resolve chiral centers and confirm stereochemistry if crystalline .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : NIOSH/MSHA-approved respirators for aerosolized particles, nitrile gloves, and chemical-resistant lab coats .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Q. What physicochemical properties are essential for experimental design (e.g., solubility, stability)?

- Key Data :

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and reaction barriers. ICReDD’s workflow integrates reaction path searches with experimental validation to reduce optimization time . For example, simulate methoxy group orientation to minimize steric hindrance during amination .

Q. What strategies resolve contradictions in reported spectral data (e.g., conflicting NMR shifts)?

- Methodological Answer :

- Cross-Validation : Compare 1H-NMR with analogs (e.g., N-Benzyl-o-methoxy derivatives) to assign ambiguous peaks .

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Database Reconciliation : Cross-reference NIST Chemistry WebBook and PubChem for consensus data .

Q. How can researchers design experiments to study the compound’s biological activity?

- Methodological Answer :

- In Vitro Assays : Screen for receptor binding (e.g., serotonin receptors) via competitive radioligand assays (IC50 determination).

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation.

- Toxicity Profiling : Follow CIR guidelines for cytotoxicity testing (MTT assay, LD50 in murine models) .

Q. What advanced techniques improve yield in large-scale synthesis?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer for exothermic steps (e.g., HCl salt formation).

- Catalyst Optimization : Screen palladium/charcoal catalysts for hydrogenation efficiency.

- Process Analytical Technology (PAT) : Use inline FTIR to monitor intermediate formation in real time .

Properties

CAS No. |

68397-99-9 |

|---|---|

Molecular Formula |

C16H20ClNO2 |

Molecular Weight |

293.79 g/mol |

IUPAC Name |

(2-hydroxy-3-methoxyphenyl)methyl-(2-phenylethyl)azanium;chloride |

InChI |

InChI=1S/C16H19NO2.ClH/c1-19-15-9-5-8-14(16(15)18)12-17-11-10-13-6-3-2-4-7-13;/h2-9,17-18H,10-12H2,1H3;1H |

InChI Key |

YYZUFYKODAJYFZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1O)C[NH2+]CCC2=CC=CC=C2.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.